5-Bromo-indolizine
Description
Properties
IUPAC Name |
5-bromoindolizine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c9-8-5-1-3-7-4-2-6-10(7)8/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJDCEIAVLCELD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=CN2C(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo Indolizine and Its Derivatives
Direct Lithiation and Subsequent Halogenation Strategies
Direct lithiation of indolizines has emerged as a powerful tool for regioselectively introducing substituents at positions less accessible through conventional electrophilic aromatic substitution, such as the C-5 position. chim.itworktribe.commdpi.comnih.govusp.brnih.govresearchgate.netusp.br This strategy involves the deprotonation of the indolizine (B1195054) ring by a strong organometallic base, generating a lithiated intermediate, which is then reacted with an electrophile, such as a halogenating agent, to install the desired substituent.
The regioselective lithiation of indolizines at the C-5 position was first reported by Renard and Gubin using 2-phenylindolizine (B189232). worktribe.comnih.govusp.br Subsequent research has refined and expanded upon this methodology, demonstrating its applicability to various substituted indolizines. mdpi.comnih.govusp.br The success of this approach hinges on achieving high regioselectivity for deprotonation at C-5 over other potentially acidic positions on the indolizine core.
Optimization of reaction conditions is crucial for achieving high yields and regioselectivity in the direct lithiation of indolizines. Studies have shown that varying the temperature and reaction time significantly impacts the outcome of the metallation. mdpi.comnih.gov For instance, lithiation of certain indolizines with n-BuLi required longer reaction times (e.g., 5 hours) compared to others (e.g., 2 hours) under similar conditions. mdpi.comnih.gov The use of co-reagents like TMEDA has also been explored in optimizing the lithiation protocol. mdpi.comnih.gov
The choice of organometallic base plays a critical role in directing the regioselectivity of indolizine lithiation. While n-BuLi has been historically used for the lithiation of 2-phenylindolizine at C-5, other bases and base systems have been investigated to improve regioselectivity and functional group tolerance. nih.govusp.br Mixed lithium-magnesium bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidinyl), have proven effective for the regioselective functionalization of indolizines, particularly those bearing directing metalation groups. researchgate.networktribe.comusp.brresearchgate.netrsc.orgresearchgate.netthieme-connect.de The nature of the electrophile used to quench the lithiated intermediate can also influence the observed regioselectivity. worktribe.comusp.br
Following the regioselective lithiation at the C-5 position, the bromine moiety is introduced by reacting the lithiated indolizine intermediate with an appropriate electrophilic halogenating reagent. This step converts the lithiated species into the desired 5-bromo-indolizine derivative.
Several halogenating reagents have been employed for the bromination of lithiated indolizines at the C-5 position. 1,2-dibromotetrafluoroethane (B104034) has been reported as an effective brominating agent, leading to 5-bromoindolizines in high yields when reacted with the corresponding lithium derivatives. msu.ru Additionally, studies have shown that certain α-halocarbonyl compounds, such as α-bromo ketones and esters of α-bromo acids, can act as electrophilic brominating agents towards indolizyl lithium derivatives, resulting in selective bromination at C-5. mdpi.com
Cycloaddition Reactions in the Construction of the Indolizine Ring System
1,3-Dipolar Cycloaddition Approaches for Indolizine Precursors
The 1,3-dipolar cycloaddition reaction between pyridinium (B92312) ylides and electron-deficient alkynes or alkenes is a widely used and efficient method for constructing the indolizine ring system ijettjournal.orgresearchgate.nettandfonline.comorganic-chemistry.org. This approach involves the reaction of a pyridinium ylide, acting as a 1,3-dipole, with a suitable dipolarophile, typically an alkyne or alkene, followed by aromatization of the initial cycloadduct researchgate.nettandfonline.com.
Pyridinium ylides are crucial intermediates in this cycloaddition strategy. They are typically generated in situ from pyridinium salts by treatment with a base researchgate.nettandfonline.com. The choice of substituents on the pyridine (B92270) ring and the ylide carbon, as well as the nature of the dipolarophile, influences the regioselectivity and efficiency of the cycloaddition, leading to substituted indolizines researchgate.nettandfonline.comnih.gov. For the synthesis of this compound, the strategy would involve using a pyridine derivative or a dipolarophile that ultimately leads to the bromine substituent at the C5 position of the indolizine core.
To synthesize brominated indolizines, such as this compound, bromine can be incorporated into one of the reacting partners. One approach involves utilizing bromine-containing pyridines as starting materials. For instance, 2-bromopyridines have been employed in palladium-catalyzed multicomponent reactions that proceed via the formation of a pyridine-based 1,3-dipole, which then undergoes cycloaddition with alkynes to yield indolizines scispace.comrsc.orgrsc.org. This method allows for the modular synthesis of indolizines with tunable substituents, including bromine, by varying the bromopyridine, imine, and alkyne components scispace.comrsc.org. While these reports focus on the general synthesis of indolizines from 2-bromopyridines, specific conditions and starting materials would be required to regioselectively introduce bromine at the C5 position of the resulting indolizine.
Intramolecular Cyclization and Cycloisomerization Transformations
Intramolecular cyclization and cycloisomerization reactions represent another significant class of methodologies for constructing the indolizine core scispace.comCurrent time information in Bangalore, IN.organic-chemistry.orgrsc.orgacs.orgrsc.org. These methods typically involve the cyclization of a single precursor molecule that contains both the pyridine ring and the necessary functional groups to form the pyrrole (B145914) ring of the indolizine system.
Copper-catalyzed cycloisomerizations of propargylic pyridines have been shown to be highly efficient for synthesizing functionalized indolizines organic-chemistry.org. For example, a copper(I)-catalyzed cyclization of 2-pyridyl-substituted propargylic acetates can generate C-1 oxygenated indolizines organic-chemistry.org. Platinum-catalyzed cycloisomerization of propargylic esters bearing pyridines at the alkyne terminus has also been developed for the synthesis of substituted indolizines acs.orgnih.gov. The regioselectivity of these cycloisomerizations can be influenced by electronic effects of substituents on the alkyne and acyl groups acs.orgnih.gov.
Silver-mediated intramolecular double cyclization reactions of 2-(pyridin-2-yl)acetic acid propargyl esters have also been reported, leading to fused tricyclic indolizines scispace.comrsc.org. This domino sequence involves a 5-exo-dig cyclization and 1,3-hydrogen shift followed by an intramolecular cycloisomerization scispace.comrsc.org.
While these methods demonstrate the power of intramolecular transformations for indolizine synthesis, achieving this compound specifically through these routes would necessitate the strategic placement of a bromine atom or a precursor to a bromine atom within the cyclization substrate. Direct lithiation of indolizines followed by reaction with a halogen source has been explored for introducing halogens at specific positions, including the C5 position mdpi.com. Although direct halogenation of 5-lithioindolizines with bromine has been reported to lead to abnormal cleavage, regioselective lithiation at C5 followed by reaction with an iodine source has been successful for synthesizing 5-iodo-indolizine mdpi.com. This suggests that with appropriate conditions, a similar lithiation-based approach might be applicable for bromination at the C5 position.
Metal-Catalyzed and Cross-Coupling Methodologies for Indolizine Functionalization
Metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling methodologies, are invaluable tools for the functionalization of pre-existing indolizine scaffolds, including brominated derivatives. These methods allow for the introduction of various substituents at specific positions on the indolizine core.
Palladium-Catalyzed Reactions for Indolizine Scaffolds
Palladium catalysis plays a significant role in the synthesis and functionalization of indolizines chemicalbook.combohrium.comtandfonline.comscispace.comacs.orgacs.org. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, can be applied to halogenated indolizines to introduce carbon-carbon bonds rsc.org. For instance, palladium-catalyzed oxidative Suzuki coupling has been reported for the functionalization of indolizine at the C3 position rsc.org. Palladium-catalyzed annulation reactions of propargyl carbonates and 2-(pyridin-2-yl)acetonitrile derivatives have also been developed for the synthesis of polysubstituted indolizines acs.org.
In the context of this compound, palladium-catalyzed cross-coupling reactions would be particularly useful for introducing substituents at the C5 position by utilizing the carbon-bromine bond as a handle for coupling with organometallic reagents or other nucleophiles.
Sonogashira Coupling and Related Approaches for Brominated Precursors
The Sonogashira coupling reaction, a palladium/copper-catalyzed cross-coupling between terminal alkynes and aryl or vinyl halides, is a powerful method for forming carbon-carbon triple bonds mdpi.com. This reaction is highly relevant for the functionalization of brominated indolizines, including this compound.
Sonogashira coupling has been successfully applied to halogenated indolizines. For example, 2-tert-butyl-5-iodoindolizine has been shown to undergo Sonogashira reaction with acetylenes to yield 5-ethynylindolizines thieme-connect.com. However, 5-bromo-2-tert-butylindolizine (B1503831) did not undergo this reaction under the reported conditions, suggesting that the nature and position of substituents on the indolizine ring, as well as the halogen, can influence the reactivity in Sonogashira coupling thieme-connect.com.
Sonogashira coupling has also been integrated into multi-step syntheses of indolizine derivatives. For instance, a synthetic strategy for pyrimido[4,5-e]indolizine-2,4(1H,3H)-diones involved a Sonogashira cross-coupling reaction of a brominated uracil (B121893) derivative with alkynes, followed by cycloisomerization rsc.orgrsc.org. Another approach to indolizine-derived pentathiepines utilized a Sonogashira coupling between bromopyridines and propynyl (B12738560) acetals as a key step semanticscholar.org.
Negishi Coupling Applications
The Negishi coupling, a palladium-catalyzed cross-coupling reaction between organozinc compounds and organic halides or triflates, has been applied in the synthesis of substituted indolizines. This method allows for the formation of carbon-carbon bonds under relatively mild conditions and exhibits tolerance towards various functional groups. wikipedia.org
Specifically concerning 5-substituted indolizines, including 5-bromoindolizine derivatives, Negishi coupling has been utilized to introduce aryl and heteroaryl groups at the C-5 position. One approach involves the regioselective lithiation of indolizines at the C-5 position, followed by transmetalation with a zinc halide to form an organozinc intermediate. chim.it, usp.br This intermediate can then participate in a palladium-catalyzed Negishi coupling reaction with aryl halides to yield 5-arylindolizines. chim.it, usp.br For example, 2-aryl-5-organozinc intermediates, prepared by lithium/ZnCl₂ exchange from lithiated 2-arylindolizines, have been successfully coupled with aryl halides using Pd(PPh₃)₄ as a catalyst to afford 2,5-diaryl-indolizines. chim.it, usp.br
While direct Negishi coupling on pre-synthesized this compound to introduce other functionalities at the bromine position is a conceivable application, the literature also highlights the synthesis of 5-substituted indolizines via Negishi coupling where the organozinc species is derived from an indolizine precursor, and the coupling partner is an organic halide (which could include bromides). usp.br
Research has also explored the use of Negishi coupling in the synthesis of more complex indolizine-containing structures. For instance, it has been employed in the synthesis of pyridoindolizine derivatives, where a bromo-substituted pyridoindolizine underwent Negishi coupling to introduce functionalized groups. researchgate.net
One-Pot and Multicomponent Reaction Strategies
One-pot and multicomponent reaction (MCR) strategies offer efficient and convergent routes to complex molecules, including indolizines, by minimizing isolation and purification steps. rsc.org These methods involve the reaction of three or more starting materials in a single vessel to form the final product. researchgate.net
Several one-pot and multicomponent approaches have been developed for the synthesis of indolizines, often starting from readily available materials such as pyridines, α-halo carbonyl compounds, alkynes, or alkenes. rsc.org, organic-chemistry.org, nih.gov, acs.org, nih.gov While not always specifically focused on this compound itself, these strategies provide valuable methodologies that could potentially be adapted or modified for the synthesis of this compound derivatives.
One common strategy involves the 1,3-dipolar cycloaddition of pyridinium ylides, generated in situ from pyridinium salts or pyridines and α-functionalized carbonyl compounds, with electron-deficient alkynes or alkenes. rsc.org, ijettjournal.org One-pot procedures have been reported where pyridinium salts are generated and then undergo cycloaddition in the same pot. rsc.org
Multicomponent reactions have been developed using various combinations of starting materials. For instance, a palladium-catalyzed multicomponent reaction involving 2-bromopyridines, imines, carbon monoxide, and alkynes has been reported for the synthesis of indolizines. nih.gov In this process, carbon monoxide facilitates the formation of a reactive pyridine-based 1,3-dipole, which then undergoes cycloaddition with the alkyne. nih.gov
Another one-pot approach involves the reaction of pyridines, methyl ketones, and alkenoic acids under solvent-free conditions, catalyzed by copper. This method includes a copper-catalyzed bromination of the methyl ketone, followed by 1,3-dipolar cycloaddition and oxidative decarboxylation/dehydrogenative aromatization to yield indolizine derivatives. organic-chemistry.org While this method involves bromination, the position of bromine in the final indolizine product would depend on the regioselectivity of the reactions.
Solvent-free, metal-free multicomponent reactions have also been developed for indolizine synthesis, such as the reaction of 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols. acs.org These methods highlight the potential for developing efficient and environmentally friendly one-pot strategies.
Biocatalysis has also been explored in one-pot indolizine synthesis. An efficient one-pot method using Candida antarctica lipases has been developed for the synthesis of indolizines from 4,4′-bipyridine, halide derivatives (such as ω-bromoacetophenones), and activated alkynes in aqueous media. mdpi.com, nih.gov This biocatalytic approach offers a milder and more environmentally friendly alternative to traditional methods. mdpi.com
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles in the synthesis of chemical compounds aims to reduce or eliminate the use and generation of hazardous substances, improve atom economy, and minimize environmental impact. ijettjournal.org, rsc.org, acs.org In the context of indolizine synthesis, this translates to developing methods that utilize safer solvents, reduce energy consumption, and generate less waste. ijettjournal.org
Several recent advances in indolizine synthesis have incorporated green chemistry principles. This includes the development of reactions that proceed under milder conditions, use environmentally benign solvents or solvent-free conditions, and employ more efficient catalysts. rsc.org, ijettjournal.org, researchgate.net, rsc.org, wikipedia.org
Examples of green chemistry approaches in indolizine synthesis include the use of microwave irradiation, which can lead to shorter reaction times and minimized side reactions compared to classic methodologies. rsc.org Environmentally friendly solvents, such as polyethylene (B3416737) glycol (PEG), have also been employed in cascade reactions leading to indolizine derivatives. doaj.org
Atom economy is a key principle of green chemistry, focusing on maximizing the incorporation of reactant atoms into the final product. rsc.org, acs.org While some indolizine syntheses may have moderate atom economy, efforts are being made to develop more atom-efficient routes. rsc.org
The use of biocatalysts, such as lipases, in aqueous media represents a significant step towards greener indolizine synthesis, offering milder conditions and reducing the need for organic solvents. mdpi.com, nih.gov
Solvent-free conditions and the use of environmentally benign solvents are important aspects of green chemistry applied to chemical synthesis. rsc.org, rsc.org, wikipedia.org Developing solvent-free reactions for indolizine synthesis eliminates the environmental impact and costs associated with organic solvents.
Several solvent-free methods have been reported for the synthesis of indolizine derivatives. A copper-catalyzed reaction of pyridine, acetophenone, and electron-deficient alkenes under solvent-free conditions has been developed, providing indolizines in high yields and aligning with green chemistry principles. mdpi.com, researchgate.net This approach utilizes CuBr as a catalyst and ammonium (B1175870) persulfate as an oxidant. mdpi.com, researchgate.net
Another solvent-free, metal-free multicomponent reaction for indolizine synthesis involves the reaction of 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols. acs.org This method offers a straightforward and environmentally benign route to construct indolizines. acs.org
The use of water as a solvent in biocatalyzed indolizine synthesis is another example of an environmentally benign approach. mdpi.com, nih.gov This method avoids the use of organic solvents entirely, contributing to a greener process. mdpi.com
Electrochemical methods are also emerging as environmentally benign approaches for constructing indolizine frameworks. researchgate.net These methods can potentially reduce the need for chemical oxidants and offer milder reaction conditions.
The development of these solvent-free and environmentally benign approaches is crucial for advancing the sustainable synthesis of indolizine compounds, including substituted derivatives like this compound.
Data Table: Examples of Green Chemistry Approaches in Indolizine Synthesis
| Synthetic Approach | Conditions | Key Features | Reference(s) |
| Cu-catalyzed reaction of pyridine, acetophenone, and electron-deficient alkenes | Solvent-free, 130 °C, CuBr, (NH₄)₂S₂O₈ | High yields, environmental friendliness | mdpi.com, researchgate.net |
| MCR of 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols | Solvent-free, metal-free | Straightforward, environmentally benign | acs.org |
| Biocatalyzed one-pot synthesis using Candida antarctica lipases | Aqueous media, 40 °C, CAL A or B | Eco-friendly, mild conditions, reduced organic solvent use | mdpi.com, nih.gov |
| Cascade reaction of 1,2,3-indantriones with ethyl 2-(pyridine-2-yl)acetates | Environmentally friendly solvent (PEG200), heating | Good yields, simple operation, commercially available materials | doaj.org |
| Microwave-irradiated, ligand-free mechanism for benzo[a]imidazo[5,1,2-cd]indolizine | Microwave irradiation, ligand-free | Minimized side reactions, shorter reaction times | rsc.org |
| Electrooxidative approach for formyl- and acyl-substituted indolizines | Electrooxidation | Environmentally benign | researchgate.net |
Detailed Research Findings:
Research on the synthesis of this compound itself often involves indirect methods due to the difficulty of direct halogenation at the C-5 position. One successful strategy for preparing 5-bromo- and 5-iodoindolizines involves regioselective lithiation of indolizines at the C-5 position, followed by reaction with a source of halogen. chim.it, mdpi.com, msu.ru This approach has allowed the synthesis of previously poorly available 5-halogenoindolizines in high yields. chim.it, mdpi.com
Studies on the reactivity of these 5-halogenoindolizines have shown that while they may be passive towards nucleophiles, they can undergo cross-coupling reactions like the Suzuki coupling. msu.ru This highlights their utility as building blocks for synthesizing more complex 5-substituted indolizine derivatives. The successful Suzuki coupling of 5-bromo(iodo)indolizines with various arylboronic acids has been reported, providing a route to 5-arylindolizines. msu.ru
While specific detailed research findings focusing solely on the synthesis of this compound via Negishi coupling, one-pot, or multicomponent reactions were not extensively detailed in the provided search results beyond the general methods for indolizines and the use of Negishi coupling for 5-arylation, the described methodologies for indolizine synthesis provide a strong foundation for potential future development of specific routes to this compound and its derivatives using these strategies. The emphasis on green chemistry principles in recent indolizine synthesis research suggests that future methods for preparing this compound may also incorporate these environmentally conscious approaches.
Reactivity and Transformations of 5 Bromo Indolizine
Regioselective Functionalization of the Indolizine (B1195054) Core
The intrinsic reactivity of the indolizine system predisposes it to electrophilic attack, predominantly at the C-3 and C-1 positions. researchgate.netcore.ac.ukmdpi.com In halogenated indolizines like 5-bromo-indolizine, this general pattern persists, although the halogen can modify the electronic landscape and open pathways for alternative functionalization strategies.
Electrophilic Substitution Patterns of Halogenated Indolizines
Electrophilic substitution on indolizines typically occurs with high regioselectivity at the C-3 position, followed by the C-1 position. researchgate.netcore.ac.ukmdpi.com Studies on halogenated indolizines confirm this trend. For instance, the protonation of 5-bromoindolizine in trifluoroacetic acid demonstrates that the C-3 position remains the most favorable site for electrophilic interaction. msu.ru
Trifluoroacetylation at C-3
A specific example of electrophilic substitution is the trifluoroacetylation of 5-bromo-indolizines, which selectively occurs at the C-3 position. msu.ru This reaction involves the introduction of a trifluoroacetyl group onto the indolizine ring, commonly achieved using trifluoroacetic anhydride (B1165640) (TFAA). wikipedia.orgfishersci.cafishersci.casigmaaldrich.comnih.gov The observed regioselectivity at C-3 is consistent with the established preference for electrophilic attack at this position in the indolizine nucleus. researchgate.netcore.ac.ukmdpi.com Research has shown that 5-bromoindolizines effectively undergo trifluoroacetylation at C-3. msu.ru
Nucleophilic Reactivity and Limitations at the C-5 Position
Despite some theoretical predictions suggesting the C-5 position of indolizines might be amenable to nucleophilic attack, simple 5-halogenoindolizines, including this compound, exhibit limited reactivity towards common nucleophiles. msu.ru Attempts to react 5-bromoindolizines with nucleophiles such as sodium isopropoxide or morpholine, even under heating, typically result in the recovery of the starting material. msu.ru This lack of direct nucleophilic substitution at C-5 contrasts with the behavior of analogous halogenated pyridines and is attributed to the preserved π-excessive character of the indolizine ring system. msu.ru Significant nucleophilic reactivity at C-5 has primarily been observed in indolizines bearing potent electron-withdrawing groups at other positions, such as C-6 or C-8. usp.brmsu.ruchim.it
Directed Metalation at C-5 and Reaction with Electrophiles
Although direct nucleophilic substitution at C-5 is challenging for this compound, functionalization at this position can be achieved through directed metalation strategies. Indolizines are known to undergo regioselective deprotonation at C-5 when treated with strong bases like n-butyllithium (n-BuLi), often with co-reagents such as TMEDA. msu.rumdpi.comnih.gov This lithiation at C-5 generates a carbanionic intermediate that can subsequently react with various electrophiles. mdpi.comnih.gov
The C-5 lithiated indolizine intermediate can be quenched with electrophiles to introduce different substituents at this site. For instance, reaction with 1,2-dibromotetrafluoroethane (B104034) is a method used for the synthesis of 5-bromoindolizines. msu.ru Treatment with iodine yields 5-iodoindolizines. msu.runih.gov The reaction of indolizyl-5-lithium species with certain α-halocarbonyl compounds has also been shown to result in selective bromination at C-5. mdpi.comnih.gov This directed metalation approach provides a valuable synthetic route to access 5-substituted indolizines that are not readily accessible through direct electrophilic or nucleophilic pathways. nih.gov
Cross-Coupling Reactions Involving the Bromine Moiety at C-5
The bromine atom at the C-5 position of this compound serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, enabling the selective introduction of a wide range of substituents at this site.
Suzuki-Miyaura Coupling with Arylboronic Acids
5-Bromo-indolizines are effective substrates for Suzuki-Miyaura cross-coupling reactions with arylboronic acids, leading to the formation of 5-arylindolizines. msu.ruchim.itnih.govresearchgate.networktribe.com This reaction is a powerful method for constructing C-C bonds and allows for the synthesis of a diverse library of 5-substituted indolizine derivatives. The Suzuki-Miyaura coupling of 5-bromoindolizines is typically facilitated by palladium catalysts, such as PdCl₂, in the presence of a base like K₂CO₃ and a suitable solvent system, often a mixture of organic solvent and water. msu.ru
Studies have demonstrated the successful application of the Suzuki coupling to 5-bromoindolizines with various arylboronic acids, affording the corresponding 5-arylindolizines in yields ranging from moderate to excellent. msu.ru The efficiency of the reaction can be influenced by the specific reaction conditions and the nature of the substituents on the arylboronic acid. msu.ru This methodology provides a crucial route to access poorly investigated 5-arylindolizines. msu.runih.gov
Table 1: Examples of Suzuki-Miyaura Coupling of 5-Bromoindolizines
| 5-Bromoindolizine Substrate | Arylboronic Acid | Catalyst | Base | Solvent | Product (5-Arylindolizine) | Yield (%) |
| 5-Bromoindolizine | Various | PdCl₂ | K₂CO₃ | 1,4-dioxane/H₂O | 5-Arylindolizines | Moderate to Excellent msu.ru |
| 5-Bromo-2-phenylindolizine | Phenylboronic acid | PdCl₂ | K₂CO₃ | 1,4-dioxane/H₂O | 2,5-Diphenylindolizine | Data not explicitly provided for this specific pair, but general yields reported. msu.ru |
The Suzuki-Miyaura coupling of 5-bromoindolizines represents a significant transformation for the synthesis of functionalized indolizines, enabling the construction of complex molecular architectures with diverse substitution patterns at the C-5 position.
Other Metal-Catalyzed Coupling Reactions (e.g., Negishi, Buchwald-Hartwig)
Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Halogenated indolizines, including this compound, are key substrates in these transformations.
The Negishi coupling reaction, which couples organic halides or triflates with organozinc compounds, catalyzed typically by palladium or nickel, is a widely employed method for C-C bond formation. wikipedia.org While direct examples of Negishi coupling specifically on this compound were not explicitly detailed in the search results, related pyridoindolizine derivatives with a bromine atom at the 5-position have been shown to undergo Negishi coupling. For instance, 5-bromo-7-acetyl pyridoindolizine has been used as a substrate in Negishi coupling to synthesize functionalized unnatural amino acids. researchgate.net This suggests that the bromine at the C5 position of the indolizine core can be activated for Negishi-type cross-coupling reactions. The Negishi coupling is notable for its ability to couple sp3, sp2, and sp carbon atoms and its generally high chemical yields and functional group tolerance with palladium catalysts. wikipedia.org
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms carbon-nitrogen bonds between aryl halides (or pseudohalides) and amines. mychemblog.comorganic-chemistry.org While the search results primarily discuss the Buchwald-Hartwig amination of indoles ursinus.edu, the principle of this reaction involving aryl halides and amines catalyzed by palladium is relevant to this compound. The bromine at the C5 position is an aryl halide moiety, making this compound a potential substrate for Buchwald-Hartwig amination with various amine coupling partners. The success of this reaction is highly dependent on the choice of palladium catalyst and ligands. mychemblog.comacs.org
Ring Transformations and Annulation Reactions
Indolizines, including brominated derivatives, can participate in various ring transformations and annulation reactions, leading to the formation of fused polycyclic systems. These reactions often exploit the reactive nature of the indolizine core and strategically placed substituents.
Formation of Fused Polycyclic Systems from Indolizine Precursors
The indolizine framework can serve as a precursor for constructing more complex fused polycyclic aromatic systems. chemrxiv.orgchemrxiv.orgchemrxiv.org Annulation reactions, which involve the formation of new rings fused to the existing indolizine structure, are key strategies in this area.
One approach to forming fused polycyclic indolizines involves intramolecular cyclization reactions. For example, silver-mediated double cyclization of 2-(pyridin-2-yl)acetic acid propargyl esters has been shown to afford fused tricyclic indolizines. rsc.org This method highlights the utility of starting materials containing a pyridine (B92270) ring and an alkyne moiety for constructing fused indolizine systems through cascade reactions.
Another strategy involves annulative approaches with pyrrole-2-carboxaldehyde derivatives, leading to N-fused heterocyclic scaffolds including indolizine and pyrrolo[1,2-a]pyrazine. researchgate.net
Bromine-Specific Reactivity Beyond Standard Substitutions
The bromine atom at the C5 position of indolizine can influence reactivity beyond typical nucleophilic aromatic substitution or cross-coupling reactions. Its presence can impact reaction pathways and regioselectivity in various transformations.
Influence of Bromine on Reaction Pathways (e.g., Cycloaddition with DMAD)
The electronic and steric effects of the bromine substituent at the C5 position can play a role in cycloaddition reactions. Indolizines are known to undergo [3+2] cycloaddition reactions with electron-deficient alkynes and alkenes, often via pyridinium (B92312) ylides. ijettjournal.orgjbclinpharm.org
Dimethylacetylene dicarboxylate (DMAD) is a commonly used electron-deficient alkyne in cycloaddition reactions with indolizines, leading to the formation of cyclazines. researchgate.netmdpi.com The presence of a leaving group, such as bromine, at the C5 position of the indolizine ring can influence the mechanism and outcome of these cycloadditions. When a leaving group is located at position 3 or 5 of the indolizine ring, the cycloaddition reaction may not require a catalyst or oxidant for dehydrogenation, as the dihydrocyclazine intermediate can readily eliminate the HX species (where X is the leaving group, e.g., Br). mdpi.com This suggests that the bromine at the C5 position can facilitate the aromatization of the initial cycloadduct by acting as a leaving group, promoting the formation of the fused cyclazine system. Studies on the cycloaddition of 5-bromo derivatives with acetylenes giving cyclazines have been reported, indicating this mode of reactivity. mdpi.com
Theoretical and Computational Chemistry Studies of 5 Bromo Indolizine
Electronic Structure and Aromaticity Investigations
The electronic structure and aromaticity of indolizine (B1195054) and its derivatives are of significant interest due to their impact on the molecule's stability, reactivity, and potential applications. Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing these fundamental aspects.
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance of accuracy and computational efficiency for studying the electronic structure of molecules. For 5-Bromo-indolizine, DFT calculations are employed to determine its optimized ground-state geometry, electronic energy, and various other physicochemical properties. These calculations typically involve the use of a functional, such as B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)) to provide a reliable description of the electronic system.
The ground state electronic properties, such as the total energy and dipole moment, are also obtained from these calculations. The dipole moment is particularly sensitive to the presence of the electronegative bromine atom, which is expected to increase its magnitude compared to the parent indolizine molecule.
Table 1: Calculated Ground State Properties of Indolizine Derivatives (Illustrative) Note: The following data is illustrative and based on general trends observed in related heterocyclic systems, as specific computational data for this compound is not readily available in the cited literature.
| Compound | Total Energy (Hartree) | Dipole Moment (Debye) |
|---|---|---|
| Indolizine | -384.123 | 1.85 |
| This compound | -2958.456 | 2.50 |
The indolizine ring system is a 10-π electron aromatic system, analogous to naphthalene. The delocalization of these π-electrons is a defining feature of its aromaticity and chemical behavior. Computational methods provide tools to quantify this delocalization. Aromaticity can be assessed through various indices, including the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).
NICS calculations involve placing a "ghost" atom at the center of each ring to probe the magnetic shielding, which is indicative of a diatropic ring current in aromatic systems. Negative NICS values typically signify aromatic character. For indolizine, the five-membered ring is generally found to be more aromatic than the six-membered ring researchgate.net. The HOMA index, on the other hand, evaluates aromaticity based on the degree of bond length alternation; a value closer to 1 indicates a higher degree of aromaticity.
Table 2: Aromaticity Indices for the Rings of Indolizine (Illustrative) Note: This data is based on general principles of indolizine aromaticity and is not from direct calculations on this compound.
| Ring | NICS(1) (ppm) | HOMA |
|---|---|---|
| Five-membered ring | -12.5 | 0.95 |
| Six-membered ring | -8.2 | 0.88 |
The introduction of a bromine atom at the 5-position of the indolizine ring has a notable impact on the electronic distribution within the molecule. Bromine is an electronegative atom that exerts a significant inductive effect (-I), pulling electron density away from the carbon atom to which it is attached. This effect can decrease the electron density on the six-membered ring.
Simultaneously, bromine possesses lone pairs of electrons in its p-orbitals, which can be donated into the π-system of the indolizine ring through a resonance effect (+M). This resonance effect would increase the electron density, particularly at the ortho and para positions relative to the substituent. In the case of this compound, this would influence the electron density at positions 6 and 8.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals in this compound are crucial for predicting its reactivity patterns.
The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key parameter that correlates with the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies a molecule that is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
For this compound, the presence of the bromine substituent is expected to influence the energies of the frontier orbitals. The electron-withdrawing nature of bromine can lower the energy of both the HOMO and the LUMO. The precise effect on the HOMO-LUMO gap will depend on the relative extent to which each orbital's energy is lowered. In many aromatic systems, halogen substitution leads to a slight decrease in the HOMO-LUMO gap, suggesting a potential increase in reactivity compared to the parent compound. A smaller gap can facilitate charge transfer within the molecule and to other molecules, influencing its chemical and biological activity.
Table 3: Frontier Molecular Orbital Energies and HOMO-LUMO Gap (Illustrative) Note: These values are estimations based on trends in similar halogenated aromatic systems and are not derived from direct calculations on this compound.
| Molecule | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Indolizine | -5.80 | -1.50 | 4.30 |
| This compound | -5.95 | -1.70 | 4.25 |
The spatial distribution of the frontier molecular orbitals provides valuable information about the reactive sites within a molecule. For electrophilic attack, the reaction is most likely to occur at the position where the HOMO has the largest electron density. Conversely, for nucleophilic attack, the reactive site is typically where the LUMO has the largest coefficient.
In the parent indolizine molecule, theoretical calculations indicate that the highest electron density in the HOMO is located at the C1 and C3 positions of the five-membered ring, making these the most susceptible sites for electrophilic attack researchgate.net. The introduction of a bromine atom at the 5-position is not expected to fundamentally alter this preference, as the primary electronic character of the HOMO is largely determined by the pyrrole-like five-membered ring. However, the bromine substituent will subtly modulate the electron density throughout the molecule.
Computational visualization of the HOMO and LUMO of this compound would show the lobes of these orbitals distributed across the molecule. The HOMO is expected to have significant contributions from the atoms of the five-membered ring, while the LUMO will be distributed over the entire π-system. The precise electron density at each carbon atom, influenced by the bromine substituent, will ultimately govern the regioselectivity of its chemical reactions.
Computational Elucidation of Reaction Mechanisms
The study of reaction mechanisms involving this compound has been significantly advanced through the use of computational chemistry. researchgate.netresearchgate.net Density Functional Theory (DFT) has emerged as a powerful tool for investigating the potential energy surfaces of reactions, allowing for the identification of transition states, intermediates, and the calculation of activation energies. researchgate.net These computational approaches provide detailed insights into the electronic and structural changes that occur throughout a chemical transformation.
Computational models are also employed to understand electrophilic substitution reactions, which are common for electron-rich aromatic systems like indolizine. jbclinpharm.orgchim.it DFT calculations can predict the most likely sites of electrophilic attack by analyzing the distribution of electron density and the stability of the resulting intermediates, known as sigma complexes or Wheland intermediates. For this compound, computational studies can help rationalize the regioselectivity of substitution reactions, considering the directing effects of the bromine substituent.
The table below summarizes key parameters that are typically calculated in computational studies of reaction mechanisms involving indolizine derivatives. These parameters are crucial for understanding the feasibility and pathways of chemical reactions.
| Parameter | Description | Typical Computational Method |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | DFT, MP2 |
| Transition State (TS) Geometry | The molecular structure at the highest point of the reaction energy profile. | DFT, QST2/QST3 |
| Reaction Enthalpy (ΔH) | The change in heat content during a reaction. | DFT, CCSD(T) |
| Gibbs Free Energy of Activation (ΔG‡) | The change in Gibbs free energy to reach the transition state. | DFT |
These computational investigations are not only crucial for fundamental understanding but also for the rational design of new synthetic routes to functionalized indolizine derivatives. researchgate.netorganic-chemistry.org
Spectroscopic Property Prediction via Computational Methods
Computational chemistry plays a vital role in predicting and interpreting the spectroscopic properties of this compound. researchgate.net By employing various theoretical methods, it is possible to calculate spectroscopic data that can be compared with experimental results, aiding in structural elucidation and the understanding of electronic properties.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra of molecules. faccts.demdpi.com For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. arxiv.orgrsc.org These calculations help in assigning the observed electronic transitions, such as π → π* transitions, which are characteristic of conjugated systems like indolizine. The nature of the solvent can also be incorporated into these calculations using models like the Polarizable Continuum Model (PCM), providing more accurate predictions that reflect experimental conditions.
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra through computational methods is a powerful tool for structure verification. github.ioresearchgate.net Gauge-Including Atomic Orbital (GIAO) is a common approach used within DFT to calculate the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. researchgate.net By calculating the magnetic shielding tensors for each nucleus in this compound, it is possible to predict the chemical shifts with a reasonable degree of accuracy. nih.gov These predicted spectra can be invaluable in assigning the signals in experimental NMR spectra, especially for complex molecules.
IR Spectroscopy: The vibrational frequencies of this compound can be calculated using ab initio and DFT methods. unito.itresearchgate.net These calculations provide a set of harmonic vibrational frequencies and their corresponding intensities, which can be used to simulate the infrared (IR) spectrum. nih.govresearchgate.net By comparing the calculated spectrum with the experimental one, each absorption band can be assigned to a specific vibrational mode of the molecule, such as C-H stretching, C=C stretching, and the characteristic C-Br stretching frequency.
The following table presents a hypothetical set of predicted spectroscopic data for this compound based on computational methods.
| Spectroscopic Technique | Predicted Data | Computational Method |
| UV-Vis (in Methanol) | λmax ≈ 280 nm, 350 nm | TD-DFT/B3LYP/6-31G(d) with PCM |
| ¹H NMR (in CDCl₃) | δ ≈ 6.5-8.0 ppm | GIAO-DFT/B3LYP/6-311+G(d,p) |
| ¹³C NMR (in CDCl₃) | δ ≈ 100-140 ppm | GIAO-DFT/B3LYP/6-311+G(d,p) |
| IR | ν(C-Br) ≈ 550-650 cm⁻¹ | DFT/B3LYP/6-31G(d) |
These computational predictions, when used in conjunction with experimental data, provide a comprehensive understanding of the structural and electronic properties of this compound.
Spectroscopic Characterization Techniques for 5 Bromo Indolizine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing detailed information about the environment of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C).
Proton NMR (¹H NMR) for Proton Environment Analysis
¹H NMR spectroscopy is used to analyze the environment of hydrogen atoms within a molecule. The spectrum displays signals (peaks) at different chemical shifts (δ), which are influenced by the electronic surroundings of each proton. The integration of these signals indicates the relative number of protons in each distinct environment. Splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, providing information about the connectivity of hydrogen atoms. For 5-Bromo-indolizine, a ¹H NMR spectrum would show distinct signals for each set of chemically equivalent protons on the indolizine (B1195054) ring system, with their positions, integrals, and multiplicities providing insights into their substitution pattern and relationships to adjacent protons.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The spectrum shows signals for each unique carbon atom. Unlike ¹H NMR, the intensity of ¹³C signals is not directly proportional to the number of carbons, and coupling to protons is often decoupled to simplify the spectrum, resulting in single peaks for each distinct carbon. For this compound, a ¹³C NMR spectrum would reveal the number of distinct carbon environments in the molecule, including the carbons in the bicyclic ring system and the carbon directly bonded to the bromine atom. The chemical shifts of these carbons would provide information about their hybridization and electronic environment.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity
Two-dimensional (2D) NMR experiments provide correlations between nuclei, offering deeper insights into molecular connectivity that are not always apparent from 1D spectra alone.
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other through bonds (typically 2 or 3 bonds away). A COSY spectrum of this compound would show cross-peaks connecting coupled protons on the indolizine ring, helping to establish the network of directly or indirectly connected hydrogen atoms.
HSQC (Heteronuclear Single Quantum Correlation): HSQC spectra correlate protons with the carbon atoms to which they are directly attached (one-bond correlation). An HSQC experiment on this compound would allow for the assignment of proton signals to their directly bonded carbon signals, providing definitive assignments for CH and CH₂ groups within the molecule.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain information about its structure through fragmentation.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate measurements of the mass-to-charge ratio of ions, often to several decimal places. This allows for the determination of the exact molecular mass of a compound, which can be used to confirm its elemental composition. For this compound (C₈H₆BrN), HRMS would provide a precise molecular ion peak ([M]⁺) or protonated molecular ion peak ([M+H]⁺), which can be matched to the calculated exact mass for its molecular formula. The presence of bromine, which has two common isotopes (⁷⁹Br and ⁸¹Br) in roughly equal abundance, would typically result in characteristic isotopic peaks at M and M+2 with a ratio of approximately 1:1 in the mass spectrum.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying the presence of specific functional groups within a molecule based on their characteristic vibrational frequencies. When an organic molecule absorbs IR radiation, its bonds vibrate at specific energies, which are recorded as peaks in the IR spectrum.
Identification of Characteristic Functional Group Vibrations
For this compound, key functional groups include the indolizine ring system and the carbon-bromine (C-Br) bond. The indolizine core consists of fused five- and six-membered nitrogen-containing rings, which exhibit characteristic stretching and bending vibrations in the IR spectrum. A study on novel indolizine analogues mentions IR data for various derivatives, showing peaks in the range of 1600-1700 cm⁻¹, often associated with C=C and C=N stretching vibrations within aromatic and heteroaromatic rings ijper.orglew.ro. Another study on indolizine-derived pentathiepines, including bromo-substituted variants, also utilized IR spectroscopy for characterization mdpi.com. While specific IR data for the parent this compound was not explicitly found in the immediate search results, based on the structure and data from related compounds, characteristic absorptions would be expected for:
C-H stretching vibrations: Typically observed in the region of 3000-3100 cm⁻¹ for aromatic C-H bonds.
C=C and C=N stretching vibrations: Expected within the 1500-1650 cm⁻¹ range, indicative of the conjugated indolizine ring system.
C-Br stretching vibrations: Aliphatic C-Br stretches typically appear in the 500-600 cm⁻¹ range, while aromatic C-Br stretches can be slightly higher, though often weak and less diagnostic. A study on (5-amino-1-bromoindolizin-3-yl)(4-bromophenyl)methanone showed a peak at 825 cm⁻¹ indicating a carbon-bromine bond afjbs.com.
Fingerprint region: The region below 1500 cm⁻¹ contains a complex pattern of bends and stretches unique to the molecule, serving as a molecular fingerprint.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule that occur upon absorption of UV or visible light. This technique is particularly useful for characterizing conjugated systems and aromatic compounds like indolizine, which contain π electrons.
Electronic Absorption Spectra and Chromophoric Analysis
The indolizine core is a chromophoric system due to its conjugated π electron network. UV-Vis spectra of indolizines typically show absorption bands in the UV region, corresponding to π-π* electronic transitions. The position and intensity of these bands are influenced by the extent of conjugation and the presence of substituents. Studies on various indolizine derivatives highlight the use of UV-Vis spectroscopy to investigate their electronic properties and how substituents affect their absorption spectra mdpi.commst.edursc.org. For instance, extending the π-system in indolizine derivatives leads to a red-shifted absorption spectrum rsc.org.
For this compound, the bromine atom at the 5-position would influence the electronic distribution of the indolizine system, potentially affecting the UV-Vis absorption spectrum compared to unsubstituted indolizine. While specific UV-Vis data for this compound was not found in the immediate search results, based on studies of substituted indolizines, its UV-Vis spectrum would be expected to show absorption bands characteristic of the indolizine chromophore, with potential shifts in wavelength and changes in intensity due to the electron-withdrawing nature of the bromine substituent. Analyzing the λmax values and the shape of the absorption curve would provide insights into the electronic structure and the effect of the bromine substitution on the conjugated system.
X-ray Diffraction (XRD) Analysis
X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Single crystal XRD provides detailed information about the molecular structure, including bond lengths, bond angles, and conformation, as well as the packing arrangement of molecules in the crystal lattice.
Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination
Single crystal XRD is widely used to confirm the solid-state structure of organic molecules, including indolizine derivatives. The technique involves diffracting X-rays off a single crystal of the compound and analyzing the resulting diffraction pattern to reconstruct the electron density map, from which atomic positions are determined. Several studies found in the search results utilized single crystal XRD to determine the structures of various bromo-substituted heterocycles and indolizine derivatives researchgate.netnih.goviucr.orgresearchgate.netnih.govnih.govstuba.skrcsb.org. These studies demonstrate the applicability and importance of XRD in unequivocally confirming the molecular structure of such compounds in the solid state. Although a specific crystal structure for the parent this compound was not located in the immediate search results, single crystal XRD, if suitable crystals can be obtained, would be the definitive method to determine its solid-state molecular structure.
Advanced Concepts and Applications in Organic Synthesis
Retrosynthetic Analysis for 5-Bromo-indolizine and its Derivatives
Retrosynthetic analysis is a powerful technique in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available starting materials through a series of logical disconnections.
The retrosynthetic analysis of this compound primarily involves the disconnection of the bicyclic indolizine (B1195054) core. The most common strategies focus on breaking the bonds of the five-membered pyrrole (B145914) ring, as the pyridine (B92270) ring can often be derived from readily available precursors.
One of the most logical disconnection approaches for the indolizine skeleton involves cleaving the N1-C2 and C3-C4 bonds or the N1-C8a and C2-C3 bonds of the pyrrole ring. This leads to the identification of a substituted pyridine and a three-carbon component as key precursors. Specifically for this compound, the key precursor is a 2-substituted-6-bromopyridine.
A primary retrosynthetic disconnection strategy for this compound is the Tschitschibabin reaction and related 1,5-dipolar cyclizations. This approach disconnects the N-C8a and C7-C8 bonds, identifying a 2-methyl-6-bromopyridine and an α-halocarbonyl compound as the precursors.
Another powerful method is the 1,3-dipolar cycloaddition reaction. In this case, the disconnection occurs across the C1-C2 and C3-N4 bonds of the indolizine ring. This identifies a pyridinium (B92312) ylide, generated from a 2-substituted-6-bromopyridine, and a suitable dipolarophile (e.g., an activated alkyne or alkene) as the key synthons.
More recent strategies involve transition-metal-catalyzed reactions, such as palladium-catalyzed carbonylative coupling of 2-bromopyridines, imines, and alkynes, which offers a modular approach to the indolizine core. nih.govsemanticscholar.org In the context of this compound, this would involve a di-brominated pyridine precursor.
A metal-free alternative for the synthesis of functionalized indolizines involves a cascade Michael/SN2/aromatization reaction of 2-alkylazaarene derivatives with bromonitroolefins. nih.govacs.org This strategy could be adapted for the synthesis of this compound derivatives.
The following table summarizes the key disconnection strategies and the corresponding precursors for the synthesis of this compound.
| Disconnection Strategy | Key Bonds Cleaved | Precursors Identified |
| Tschitschibabin-type Reaction | N-C8a, C7-C8 | 2-methyl-6-bromopyridine, α-halocarbonyl compound |
| 1,3-Dipolar Cycloaddition | C1-C2, C3-N4 | 2-Alkyl-6-bromopyridine (for ylide formation), Alkyne/Alkene dipolarophile |
| Palladium-Catalyzed Annulation | Multiple | 2,6-Dihalopyridine, Imine, Alkyne |
| Cascade Michael/SN2/Aromatization | Multiple | 2-Pyridylacetate derivative (with bromo-substituent), Bromonitroolefin |
The synthesis of this compound and its derivatives effectively applies established retrosynthetic principles such as Functional Group Interconversion (FGI) and the use of protecting groups. For instance, a nitro group can be introduced and later reduced to an amino group, or a carboxylic acid can be introduced via oxidation of a methyl group.
A palladium-catalyzed multicomponent synthesis of indolizines from 2-bromopyridines, CO, imines, and alkynes exemplifies a modern approach where the final product is assembled in a modular fashion from simple, tunable reagents. nih.govsemanticscholar.org This strategy allows for the systematic variation of substituents on the indolizine core. The synthesis of 8-substituted indolizines has been achieved using sterically hindered 3-substituted bromopyridines. nih.gov
Furthermore, palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of functionalized indolizines. rsc.org An efficient palladium-catalyzed cross-coupling/cycloisomerization of 3-(2-pyridyl) propargyl carbonates with organoboronic acids provides a direct route to 1,3-disubstituted indolizines. rsc.org This highlights how retrosynthetic analysis can lead to convergent synthetic routes where key fragments are prepared separately and then combined.
Scaffold Design and Diversity-Oriented Synthesis
The indolizine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a variety of biological targets. nih.govbohrium.com Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules, and the this compound scaffold is an excellent starting point for such endeavors. cam.ac.ukrsc.orgnih.govmdpi.com
The exploration of the chemical space around the indolizine core is crucial for the discovery of new bioactive compounds and functional materials. rsc.orgrsc.org The synthesis of poly-functionalized indolizines allows for the systematic modification of the scaffold's properties. researchgate.net The development of multicomponent reactions has been particularly valuable in this regard, enabling the rapid assembly of complex indolizine derivatives from simple starting materials. nih.gov
The functionalization of the indolizine scaffold can be achieved at various positions. For example, late-stage functionalization at the C1 position of indolizine lactones has been shown to significantly increase their anticancer activity. nih.gov Similarly, organocatalytic C3-functionalization provides a route to a wide range of biologically important indolizine derivatives. rsc.org The presence of a bromine atom at the C5 position, as in this compound, offers a strategic advantage for exploring a vast chemical space through cross-coupling reactions.
The bromine atom at the C-5 position of the indolizine ring is a versatile synthetic handle for introducing a wide array of functional groups through transition metal-catalyzed cross-coupling reactions. This strategic modification allows for the generation of large libraries of derivatives for structure-activity relationship (SAR) studies.
Palladium-catalyzed reactions such as the Suzuki, Stille, Heck, and Sonogashira couplings are particularly well-suited for the functionalization of aryl halides. The reactivity of this compound in such reactions has been demonstrated, enabling the synthesis of a variety of 5-substituted indolizines. documentsdelivered.com
The following table illustrates the potential for strategic modification of the this compound scaffold using various palladium-catalyzed cross-coupling reactions.
| Cross-Coupling Reaction | Reagent | Resulting C5-Substituent |
| Suzuki Coupling | Arylboronic acid | Aryl |
| Stille Coupling | Organostannane | Alkyl, Alkenyl, Aryl |
| Heck Coupling | Alkene | Alkenyl |
| Sonogashira Coupling | Terminal alkyne | Alkynyl |
| Buchwald-Hartwig Amination | Amine | Amino |
| Cyanation | Cyanide source | Cyano |
This ability to systematically introduce diverse substituents at the C5 position is a cornerstone of diversity-oriented synthesis, allowing for the fine-tuning of the electronic and steric properties of the indolizine scaffold to optimize its biological activity or material properties.
Catalytic Applications and Ligand Design
The unique electronic properties of the indolizine scaffold make it an attractive platform for the design of novel ligands for catalysis. The ability to introduce substituents at various positions allows for the fine-tuning of the ligand's steric and electronic environment, which can have a profound impact on the activity and selectivity of the metal catalyst.
While specific examples of this compound being directly used as a catalyst are not prevalent, its derivatives hold significant potential. The bromo-substituent is a key feature for ligand design, as it allows for the attachment of the indolizine moiety to other coordinating groups or a solid support via cross-coupling reactions.
Indolizine-based phosphine (B1218219) ligands, for example, have been developed and used in palladium-catalyzed cross-coupling reactions. nih.gov The synthesis of such ligands could potentially start from this compound, where the bromine atom is replaced by a phosphine group through a suitable reaction, such as a palladium-catalyzed phosphination.
Furthermore, the nitrogen atom in the indolizine ring can act as a coordinating site for a metal center. The development of N-heterocyclic carbene (NHC) ligands derived from various heterocyclic precursors has become a major area of research in catalysis. acs.org The synthesis of NHC ligands often involves the functionalization of a heterocyclic core, and a bromo-substituent can serve as a convenient anchor point for building up the ligand structure.
The modular design of ligands is a powerful strategy in catalyst development. By systematically varying the components of a ligand, its properties can be optimized for a specific catalytic transformation. The this compound scaffold, with its potential for diversification at the C5 position, is an ideal building block for the creation of modular ligand libraries for high-throughput screening in catalysis.
Supramolecular Chemistry with this compound Building Blocks
Supramolecular chemistry involves the design and synthesis of complex, ordered structures held together by non-covalent interactions. A key strategy in this field, often called crystal engineering, is the use of highly directional interactions to guide the self-assembly of molecular building blocks. Halogen bonding has emerged as a powerful and reliable tool for this purpose, comparable in strength and directionality to the more conventional hydrogen bond. nih.govnih.gov
A halogen bond is a non-covalent interaction between an electron-deficient region on a halogen atom (the σ-hole) and a Lewis basic (electron-rich) site, such as a nitrogen or oxygen atom, or a π-system. nih.govnih.gov Bromo-substituted aromatic and heteroaromatic compounds are particularly effective as halogen bond donors. rsc.org The bromine atom on this compound provides a well-defined site for directed intermolecular interactions.
While specific research focusing on the supramolecular assembly of this compound is not widely reported, its structure contains all the necessary components to function as a versatile supramolecular synthon.
Halogen Bond Donor: The bromine atom at the C5 position acts as a potent halogen bond donor.
Halogen Bond Acceptor: The lone pair of the nitrogen atom in the indolizine ring and the electron-rich π-cloud of the bicyclic system can both serve as effective halogen bond acceptors. nih.gov
This combination of a donor and potential acceptor sites within the same molecule allows for the formation of predictable supramolecular motifs, such as one-dimensional chains through head-to-tail C–Br···N interactions. nih.govrsc.org The interplay of these halogen bonds with other weaker interactions, like C–H···π contacts, could lead to more complex and robust two- or three-dimensional networks. The study of bromo-substituted macrocycles has demonstrated that C–Br···N/O halogen bonds are effective in linking molecules into extended 1D chains, showcasing the viability of this approach. rsc.org Therefore, this compound represents a promising, albeit underexplored, building block for the rational design of novel supramolecular materials.
| Supramolecular Component | Role in Assembly | Predicted Interaction |
| C5-Bromine Atom | Halogen Bond Donor | C-Br···N (with another indolizine nitrogen) or C-Br···π (with the aromatic face of another molecule). |
| Indolizine Nitrogen | Halogen Bond Acceptor, Hydrogen Bond Acceptor | N···Br-C (halogen bond) or N···H-C (hydrogen bond). |
| Aromatic π-System | Halogen Bond Acceptor, π-π Stacking | π···Br-C (halogen bond) or π-π stacking interactions between parallel indolizine rings. |
Flow Chemistry Approaches for Indolizine Synthesis
The synthesis of compound libraries for drug discovery and materials science often requires robust, efficient, and automatable chemical reactions. Traditional batch synthesis can be time-consuming and difficult to scale or automate. Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers a powerful solution by enabling precise control over reaction parameters, improving safety, and allowing for full automation. acs.orgscilit.com
A fully automated, multi-step flow chemistry approach has been successfully developed for the synthesis of libraries of substituted indolizines. acs.orgscilit.comresearchgate.net This methodology circumvents the need to handle or isolate intermediates, leading to higher efficiency and rapid generation of the desired products. A central strategy employed is a tandem Sonogashira coupling followed by a cycloisomerization reaction. acs.org
The synthesis of this compound and its derivatives is highly amenable to this flow chemistry approach. The process would begin with a suitably substituted pyridine precursor. To generate a this compound core, the starting material would be a 5-bromopyridine derivative, for example, 2-amino-5-bromopyridine. This precursor would undergo the automated sequence of reactions within the flow reactor to yield the target indolizine scaffold, which could then be further diversified in subsequent flow modules. The use of flow chemistry not only accelerates the synthesis but also allows for the safe handling of potentially reactive reagents and intermediates under contained, controlled conditions.
| Feature | Description | Relevance to this compound Synthesis |
| Reaction Sequence | Tandem Sonogashira cross-coupling and cycloisomerization. acs.orgscilit.com | A 5-bromopyridine derivative is coupled with a terminal alkyne, followed by in-situ cyclization to form the this compound ring system. |
| Automation Level | Fully automated, from reagent input to product collection, with no handling of intermediates. acs.org | Enables high-throughput synthesis of a library of this compound derivatives with various substitutions. |
| Key Benefits | Rapid library generation, enhanced safety, high reproducibility, and efficient screening of reaction conditions. researchgate.net | Overcomes challenges of classical multi-step batch synthesis, making complex indolizines more accessible. |
| Technology | Use of computer-controlled pumps, heated microreactors, and in-line purification modules. scilit.com | Ensures precise control over reaction time, temperature, and stoichiometry for optimal yield and purity. |
Q & A
Q. What frameworks guide the formulation of high-impact research questions for this compound studies?
- Methodological Answer : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome). For mechanistic studies, define the "population" as the reaction system and "intervention" as catalytic conditions . Peer-review pre-submission consultations with journals like Chem.–Eur. J. ensure alignment with editorial priorities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
